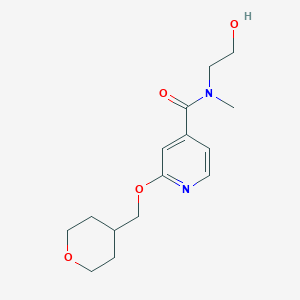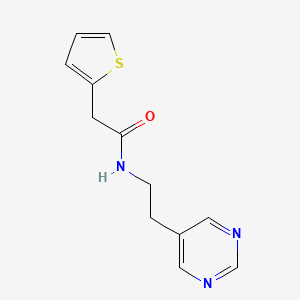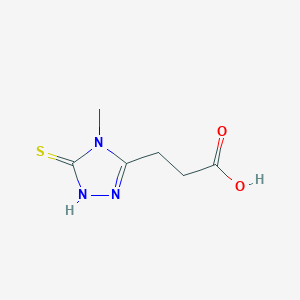
N-(2-hydroxyethyl)-N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of isonicotinamide, which is a form of vitamin B3 or niacin. It has been modified with a tetrahydropyran group, a common protecting group in organic chemistry, and a hydroxyethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of isonicotinamide with a suitable reagent to introduce the hydroxyethyl group, followed by the reaction with a tetrahydropyran derivative to introduce the tetrahydropyran group .Molecular Structure Analysis
The molecular structure of this compound would consist of the pyridine ring of the isonicotinamide, with the tetrahydropyran group and the hydroxyethyl group attached to the nitrogen of the pyridine ring .Chemical Reactions Analysis
As a derivative of isonicotinamide, this compound might be expected to participate in similar chemical reactions. The tetrahydropyran group could potentially be removed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. It would likely be soluble in organic solvents .Scientific Research Applications
Organic Synthesis and Catalysis
Research on related pyran and pyrazole derivatives shows advancements in organic synthesis and catalysis. For instance, a study describes a green, efficient method for preparing pyranopyrazoles using isonicotinic acid as both a dual and biological organocatalyst. This method emphasizes the role of isonicotinic acid derivatives in facilitating multi-component reactions under solvent-free conditions, highlighting the potential utility of similar compounds in synthetic chemistry (Zolfigol et al., 2013).
Medicinal Chemistry
In medicinal chemistry, derivatives of isonicotinamide and related structures are explored for their biological activities. For example, novel comenic acid derivatives containing isoxazole and isothiazole moieties have been synthesized and showed a synergistic effect with antitumor drugs in chemotherapy, suggesting that modifications of the isonicotinamide structure could yield compounds with significant biological activities (Kletskov et al., 2018).
Material Science and Hydrogelation
In material science, specific isonicotinamide derivatives have been identified as efficient hydrogelators, with N-(4-pyridyl)isonicotinamide forming hydrogels at low concentrations. This research points to the potential of N-(2-hydroxyethyl)-N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide in forming nonpolymeric hydrogels, which could have applications in drug delivery and tissue engineering (Kumar et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-17(6-7-18)15(19)13-2-5-16-14(10-13)21-11-12-3-8-20-9-4-12/h2,5,10,12,18H,3-4,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZVJVLNSRUULA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC(=NC=C1)OCC2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B2410549.png)
![1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2410550.png)

![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)
![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2410555.png)

![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2410562.png)
![4-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2410564.png)

![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2410568.png)
